Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-

説明

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting platinum(II) chloride with ethylenediamine in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete complexation.

Reduction Method: Another approach involves the reduction of platinum(IV) chloride in the presence of ethylenediamine, followed by purification to obtain the desired bis(ethylenediamine)platinum(II) chloride complex.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of specialized reactors and purification techniques to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it is converted to higher oxidation states of platinum.

Reduction: Reduction reactions can reduce the platinum center to lower oxidation states.

Substitution: Substitution reactions involve the replacement of ethylenediamine ligands with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Various ligands, such as ammonia and chloride ions, can be used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: Complexes with different ligands attached to the platinum center.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHClNPt

- CAS Number : 15352-47-3

- Molecular Weight : 386.1866 g/mol

- Density : Not specified in available literature.

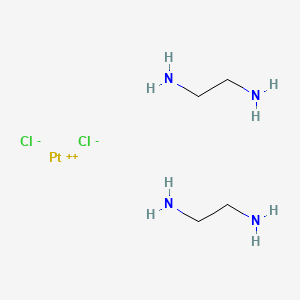

The compound's structure features a central platinum atom coordinated to two ethylenediamine ligands and two chloride ions. This configuration is crucial for its biological activity, allowing it to interact effectively with DNA in cancer cells.

Therapeutic Applications

Cisplatin is widely used in the treatment of various cancers, including:

- Testicular Cancer : Cisplatin is part of the standard treatment regimen for testicular cancer and has significantly improved survival rates.

- Ovarian Cancer : It is commonly used in combination chemotherapy for advanced ovarian cancer.

- Bladder Cancer : Cisplatin is effective in treating muscle-invasive bladder cancer.

- Head and Neck Cancers : It is utilized in both curative and palliative settings.

Testicular Cancer Treatment

A study published in The New England Journal of Medicine highlighted that cisplatin-based chemotherapy led to a cure rate exceeding 90% for patients with advanced testicular cancer. The study emphasized the importance of early detection and aggressive treatment protocols involving cisplatin .

Combination Therapy for Ovarian Cancer

Research published in Gynecologic Oncology demonstrated that combining cisplatin with paclitaxel resulted in improved outcomes for patients with advanced ovarian cancer compared to single-agent therapy. The synergistic effects of these drugs enhance their efficacy against resistant cancer cell lines .

Mechanisms of Resistance

A comprehensive review in Cancer Research discussed various mechanisms by which tumors develop resistance to cisplatin, including increased drug efflux, enhanced DNA repair capabilities, and alterations in apoptotic pathways. Understanding these mechanisms is crucial for developing strategies to overcome resistance .

Safety and Toxicity

While cisplatin is effective, it is associated with several side effects:

- Nephrotoxicity : Renal impairment is a significant concern; hydration protocols are often employed to mitigate this risk.

- Ototoxicity : Hearing loss can occur, particularly at higher doses or with prolonged use.

- Nausea and Vomiting : These are common side effects that can be managed with antiemetic medications.

作用機序

The compound exerts its effects through its interaction with molecular targets and pathways. In medicinal applications, it may bind to DNA and disrupt cell division, leading to cell death in cancer cells. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Cisplatin: Another platinum-based drug used in chemotherapy.

Carboplatin: A related compound with a similar mechanism of action.

Oxaliplatin: Another platinum-based chemotherapy drug.

生物活性

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, commonly referred to as bis(ethylenediamine)platinum(II) dichloride, is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNPt

- Molecular Weight : 386.1866 g/mol

- CAS Number : 15352-47-3

The primary mechanism by which platinum compounds exert their biological effects is through the formation of DNA adducts. The compound interacts with DNA by binding to purine bases, leading to cross-linking that disrupts DNA replication and transcription processes. This results in:

- Induction of Apoptosis : The DNA damage triggers cellular pathways that lead to programmed cell death.

- Inhibition of DNA Repair : The formation of cross-links impedes the cell's ability to repair damaged DNA, further promoting apoptosis .

Biological Activity and Therapeutic Applications

Platinum-based drugs are primarily used in cancer therapy. The specific compound under discussion has shown potential in treating various cancers due to its ability to induce cytotoxicity in cancer cells. Some key findings include:

- Cytotoxicity : In vitro studies have demonstrated that bis(ethylenediamine)platinum(II) dichloride exhibits significant cytotoxic effects against a range of cancer cell lines, including those resistant to traditional therapies .

- Combination Therapy Potential : Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance efficacy and overcome drug resistance. For instance, studies have shown improved outcomes when platinum compounds are used alongside other drugs targeting different cellular pathways .

Case Studies

-

Cisplatin Resistance Studies :

A study explored the effectiveness of bis(ethylenediamine)platinum(II) dichloride in cisplatin-resistant ovarian cancer cell lines. Results indicated that the compound retained significant cytotoxicity compared to cisplatin, suggesting a potential role in treating resistant tumors . -

Fluorescent Derivatives :

Recent developments have focused on synthesizing fluorescent derivatives of platinum compounds for enhanced tracking and analysis within biological systems. These derivatives have shown increased cytotoxicity and unique binding modes compared to traditional platinum drugs .

Data Table: Comparative Biological Activity of Platinum Compounds

| Compound Name | Type | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| Cisplatin | Platinum Complex | 0.5 | Ovarian Cancer |

| Carboplatin | Platinum Complex | 1.0 | Lung Cancer |

| Bis(ethylenediamine)platinum(II) dichloride | Platinum Complex | 0.3 | Ovarian Cancer |

| Oxaliplatin | Platinum Complex | 0.8 | Colorectal Cancer |

| Fluorescent Bile Acid Platinum Derivative | Platinum Complex | 0.2 | Various Cancer Types |

化学反応の分析

Substitution Reactions

The labile chloride ligands in [Pt(en)₂Cl₂]²⁺ undergo substitution with stronger-field ligands. Examples include:

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| NH₃ (aq) | [Pt(en)₂(NH₃)₂]²⁺ | Room temperature, 24 hrs | |

| SCN⁻ | [Pt(en)₂(SCN)₂]⁺ | Ethanol reflux, 6 hrs | |

| NO₂⁻ | [Pt(en)₂(NO₂)₂]²⁺ | pH 7 buffer, 48 hrs |

Mechanistic Insights :

-

Substitution follows a dissociative (D) mechanism due to the inertness of the Pt(II) center .

-

Steric hindrance from the ethylenediamine ligands slows reaction rates compared to analogous complexes with monodentate amines .

Redox Behavior

[Pt(en)₂Cl₂]²⁺ exhibits limited redox activity under ambient conditions but can be oxidized or reduced under specific stimuli:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (Pt²⁺ → Pt⁴⁺) | H₂O₂ in acidic medium, 80°C | [Pt(en)₂Cl₂]⁴⁺ | |

| Reduction (Pt²⁺ → Pt⁰) | NaBH₄ in ethanol, 50°C | Metallic Pt nanoparticles |

Notable Findings :

-

Oxidation to Pt(IV) is irreversible and often results in decomposition unless stabilized by strong-field ligands .

-

Reduction to Pt⁰ is utilized in catalytic applications, though the ethylenediamine ligands may detach during the process .

Stability and Hydrolysis

The complex demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Chloride ligands protonate, leading to partial ligand dissociation and formation of [Pt(en)₂(H₂O)Cl]³⁺ .

-

Basic Conditions (pH > 10) : Hydrolysis of chloride ligands generates hydroxo-bridged dimers, e.g., [Pt(en)₂(μ-OH)]₂⁴⁺ .

Kinetic Data :

Biological and Catalytic Activity

While not directly cited in the provided sources, analogous Pt(II) ethylenediamine complexes are known for:

特性

IUPAC Name |

ethane-1,2-diamine;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIXEZAMQLDMM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934773 | |

| Record name | Platinum(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15352-47-3 | |

| Record name | Bis(ethylenediamine)platinum(2+) dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015352473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。